N-Trityl-morpholino-T-5'-O-phosphoramidite chemical structure and properties
N-Trityl-morpholino-T-5'-O-phosphoramidite chemical structure and properties
An In-Depth Technical Guide to N-Trityl-morpholino-T-5'-O-phosphoramidite: Structure, Properties, and Application in Morpholino Oligonucleotide Synthesis
Executive Summary
Phosphorodiamidate Morpholino Oligonucleotides (PMOs) represent a class of synthetic nucleic acid analogs that have revolutionized the field of antisense therapeutics and developmental biology. Their unique backbone, composed of morpholine rings linked by phosphorodiamidate groups, confers exceptional stability against nucleases and a neutral charge, enabling a steric-blocking mechanism of action with high specificity and low toxicity.[1][2][3] The synthesis of these advanced therapeutic molecules relies on high-efficiency solid-phase chemical methods. This guide provides an in-depth technical examination of a cornerstone building block in this process: N-Trityl-morpholino-T-5'-O-phosphoramidite . We will dissect its chemical structure, detail its physicochemical properties, and provide a comprehensive overview of its application in the automated synthesis of Morpholino oligonucleotides, including detailed protocols and the scientific rationale behind key experimental steps.
The Emergence of Morpholino Oligonucleotides (PMOs)
Before delving into the specifics of the phosphoramidite monomer, it is essential to understand the molecule it helps create. Unlike natural DNA or RNA, which feature a deoxyribose or ribose sugar-phosphate backbone, PMOs are a synthetic redesign.
-
Structural Distinction : The core structure of a PMO consists of a six-membered morpholine ring in place of the pentose sugar.[1][2] These rings are interconnected by neutral phosphorodiamidate linkages, a stark contrast to the negatively charged phosphodiester backbone of native nucleic acids.[1][]
-
Unique Properties & Mechanism : This fundamental alteration imparts several advantageous properties. PMOs are completely resistant to degradation by cellular nucleases, giving them a long half-life in vivo.[1][3] Their neutral backbone minimizes off-target electrostatic interactions with cellular proteins.[3] PMOs function not by inducing target degradation, as with siRNA or RNase H-competent antisense oligos, but through a steric-blocking mechanism.[2][] By binding to a complementary sequence on a target mRNA, they can physically obstruct the translation initiation complex or alter pre-mRNA splicing patterns, thereby modulating protein expression.[]
-
Therapeutic & Research Significance : These features have established PMOs as powerful tools for gene knockdown in developmental biology and as a promising platform for antisense therapeutics.[5][6] Several PMO-based drugs have received FDA approval for the treatment of genetic disorders, highlighting their clinical importance.[5]
The Core Building Block: N-Trityl-morpholino-T-5'-O-phosphoramidite
The automated, sequential assembly of a PMO chain is made possible by meticulously designed monomer building blocks. N-Trityl-morpholino-T-5'-O-phosphoramidite is the specific monomer required to incorporate a thymine (T) base into the growing sequence.
Chemical Structure Analysis
The molecule can be deconstructed into three critical functional components:
-
The Morpholino-Thymine Core : This forms the fundamental repeating unit of the PMO backbone. The morpholine ring provides the structural scaffold, and the thymine base projects from it, ready for Watson-Crick base pairing with the target RNA.
-
The N-Trityl Protecting Group : The nitrogen atom of the morpholine ring is protected by a trityl (triphenylmethyl) group. This is a bulky, acid-labile protecting group. Its function is to prevent unwanted reactions at the morpholino nitrogen during the coupling step of the synthesis cycle. Its removal by a weak acid at the start of each cycle exposes the reactive amine, allowing for the addition of the next monomer.[7][8]
-
The 5'-O-Phosphoramidite Moiety : This is the reactive end of the monomer. It typically consists of a trivalent phosphorus atom bonded to the 5' oxygen of the morpholine scaffold, a diisopropylamino group, and a β-cyanoethyl group.[9] Upon activation, the diisopropylamino group is displaced, allowing the phosphorus to form a new linkage with the deprotected morpholino nitrogen of the growing chain on the solid support.[9][10]
Physicochemical Properties
The physical and chemical properties of the phosphoramidite are critical for its storage, handling, and reactivity during synthesis.
| Property | Value | Reference(s) |
| Chemical Name | N-Trityl-morpholino-T-5'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | [11] |
| Molecular Formula | C38H46N5O5P | [11] |
| Molecular Weight | 683.78 g/mol | [11] |
| CAS Number | 2434654-73-4 | [12] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane, DMSO, Ethanol | [13] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon) to prevent hydrolysis and oxidation. | [14] |
| Purity (Typical) | ≥95% (as determined by HPLC and 31P NMR) | [13] |
The Rationale of Phosphoramidite Chemistry in PMO Synthesis
The use of phosphoramidite chemistry is the universally accepted gold standard for the synthesis of all oligonucleotides, including PMOs.[9][15] This is not by accident but is a result of decades of optimization that provides a robust and highly efficient process.
-
Expertise & Experience: Why This Chemistry Dominates :
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Exceptional Coupling Efficiency : The activation and coupling steps are nearly instantaneous and proceed with efficiencies typically exceeding 99%.[9] This is paramount, as even a small drop in efficiency per step results in a dramatic decrease in the yield of the full-length product for longer oligonucleotides.
-
Automation Compatibility : The entire process is a cycle of four distinct chemical steps that are easily automated on standard DNA/RNA synthesizers.[16][17] This allows for the high-throughput, reproducible synthesis of custom sequences.
-
Orthogonal Protection Strategy : The synthesis relies on a system of "orthogonal" protecting groups. The acid-labile N-trityl group can be removed without affecting the base-labile protecting groups on the nucleobases or the phosphate, and vice-versa.[18] This chemical selectivity is the foundation of the entire process.
-
Experimental Protocol: Automated Solid-Phase Synthesis of a Morpholino Oligo
The synthesis of a PMO is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene, within the column of an automated synthesizer.[5]
Principle of the Synthesis Cycle
Each cycle, which adds one monomer to the growing chain, consists of four primary steps: Deprotection, Coupling, Oxidation, and Capping.
Caption: Automated solid-phase synthesis cycle for Morpholino oligonucleotides.
Detailed Step-by-Step Methodology
-
Equipment : Automated DNA/RNA synthesizer.
-
Reagents :
-
Anhydrous acetonitrile (synthesis solvent).
-
N-Trityl-morpholino-T-5'-O-phosphoramidite (and other bases) solution (e.g., 0.1 M in acetonitrile).
-
Activator solution: 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.[1]
-
Deblocking solution: ~3% Trichloroacetic acid (TCA) in dichloromethane.[19]
-
Oxidizer solution: Iodine in a THF/water/pyridine mixture.[16]
-
Capping solutions: Acetic anhydride and N-methylimidazole.
-
Solid support functionalized with the first nucleoside.
-
Protocol for a Single Cycle:
-
Detritylation : The synthesis column is washed with the deblocking solution (TCA in DCM).
-
Causality: The acidic environment protonates the ether-like linkage of the trityl group, causing it to cleave off as a stable and brightly colored trityl cation.[8] The color intensity can be measured to monitor synthesis efficiency. The column is then washed thoroughly with acetonitrile to remove the acid and the cleaved trityl group.
-
-
Coupling : The N-Trityl-morpholino-T-5'-O-phosphoramidite solution and the activator solution are simultaneously delivered to the column. The reaction is allowed to proceed for several minutes.[16]
-
Causality: The activator, a weak acid, protonates the diisopropylamino group of the phosphoramidite, turning it into an excellent leaving group.[10] This creates a highly reactive phosphitylating agent that is rapidly attacked by the now-free secondary amine on the morpholino ring of the support-bound chain, forming a new P(III) phosphite linkage.
-
-
Oxidation : The column is treated with the iodine-based oxidizer solution.
-
Capping : The column is treated with the capping reagents.
-
Causality: Despite high coupling efficiency, a small fraction (<1%) of the growing chains may fail to react. Capping with acetic anhydride acetylates these unreacted amines. This terminates them, preventing them from reacting in subsequent cycles and creating "failure sequences" (n-1, n-2, etc.), which simplifies final product purification.[20]
-
This four-step cycle is repeated until the desired sequence is fully assembled.
Post-Synthesis Cleavage and Deprotection
Once the synthesis is complete, the final oligo must be liberated from the solid support and all remaining protecting groups (on the nucleobases and the phosphate backbone) must be removed.
-
Protocol : The solid support is typically treated with concentrated aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours.[1][21]
-
Mechanism : The strong base hydrolyzes the succinyl linker, cleaving the oligo from the support. It also removes the protecting groups from the exocyclic amines of the A, C, and G bases and the cyanoethyl group from the phosphoramidate backbone.[21][22]
Quality Control and Validation: A Self-Validating System
Trustworthiness in synthesis demands rigorous verification of the final product.
-
Purification : The crude, deprotected oligonucleotide is purified, often using High-Performance Liquid Chromatography (HPLC) or cartridge-based methods.
-
Analysis : The purity and identity of the final PMO are confirmed using:
-
Analytical HPLC : To assess the purity of the sample, confirming a single major peak for the full-length product.[1]
-
Mass Spectrometry (MALDI-TOF or ESI) : To confirm that the molecular weight of the synthesized product exactly matches the calculated theoretical mass of the desired sequence.[1][23] This provides definitive proof of identity.
-
This two-pronged analytical approach ensures that the synthesized PMO has both the correct sequence and high purity, validating the entire synthesis process.
The N-Trityl Group: More Than Just a Protecting Group
While its primary role is protection, the trityl group offers a significant advantage in purification. In a strategy known as "Trityl-On" purification , the final detritylation step on the synthesizer is skipped.
-
Workflow : The full-length product remains "Trityl-On," while all the shorter failure sequences (which were capped) are "Trityl-Off."
-
Principle : The lipophilic (oily) nature of the bulky trityl group causes the full-length oligo to be strongly retained on a reverse-phase HPLC column or cartridge. The "Trityl-Off" failure sequences, being more polar, are easily washed away.
-
Final Step : After the failure sequences are removed, the retained "Trityl-On" product is treated with an acid to cleave the trityl group, and the pure, deprotected oligo is then eluted. This is a powerful method for isolating the desired product.
Caption: Workflow for Trityl-On purification of synthetic oligonucleotides.
Conclusion and Future Perspectives
N-Trityl-morpholino-T-5'-O-phosphoramidite is more than just a chemical reagent; it is a key enabler of modern antisense technology. Its carefully designed structure, featuring an acid-labile protecting group and a highly reactive phosphoramidite moiety, is perfectly suited for the demands of automated solid-phase synthesis. Understanding the structure, properties, and role of this building block is fundamental for researchers and developers working to create next-generation Morpholino-based therapeutics. Ongoing research continues to refine this process, exploring new protecting groups, activators, and solid supports to further improve the efficiency and scalability of PMO synthesis, paving the way for novel therapeutic applications and chimeric oligonucleotide designs.[5][16][17]
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